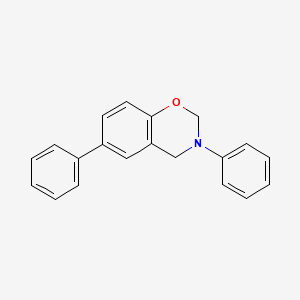
1-Diphenylmethyl-3-(4-tert-butoxycarbonylhomopiperazin-1-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a diazepane ring, and an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate with diphenylmethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a pharmacological tool.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
219725-68-5 |
|---|---|
Molekularformel |
C26H35N3O2 |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
tert-butyl 4-(1-benzhydrylazetidin-3-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C26H35N3O2/c1-26(2,3)31-25(30)28-16-10-15-27(17-18-28)23-19-29(20-23)24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,23-24H,10,15-20H2,1-3H3 |
InChI-Schlüssel |
MWTGJISKSDTUJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



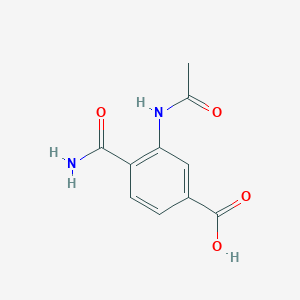
![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)
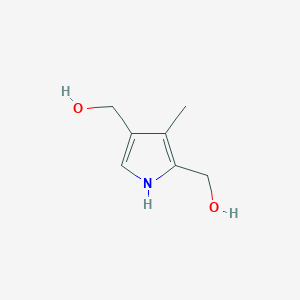
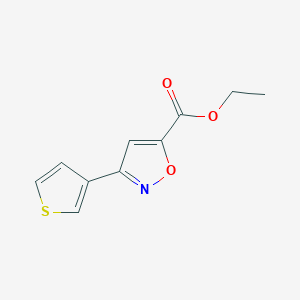
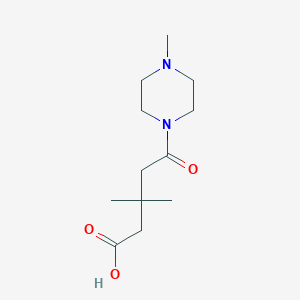
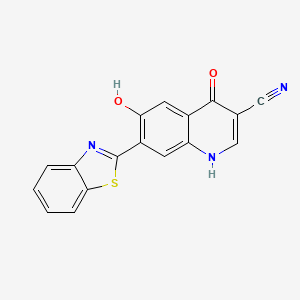
![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)

![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
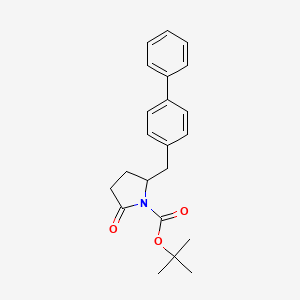
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
